![molecular formula C17H17NO3 B12530681 Benzyl [(1R)-2-oxo-1-phenylpropyl]carbamate CAS No. 833487-57-3](/img/structure/B12530681.png)
Benzyl [(1R)-2-oxo-1-phenylpropyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl [(1R)-2-oxo-1-phenylpropyl]carbamate is a chemical compound with the molecular formula C17H17NO3. It is known for its applications in organic synthesis and as a protecting group for amines. The compound is characterized by its white to off-white powder or crystalline form and is often used in various chemical reactions due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl [(1R)-2-oxo-1-phenylpropyl]carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with (1R)-2-oxo-1-phenylpropylamine under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of temperature and pH to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Benzyl [(1R)-2-oxo-1-phenylpropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce benzyl [(1R)-2-oxo-1-phenylpropyl]carbinol .
Scientific Research Applications
Benzyl [(1R)-2-oxo-1-phenylpropyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of benzyl [(1R)-2-oxo-1-phenylpropyl]carbamate involves its ability to form stable carbamate linkages. These linkages protect amine groups from unwanted reactions during synthetic processes. The compound can be selectively removed under specific conditions, such as catalytic hydrogenation or acidic hydrolysis, to reveal the free amine .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the phenylpropyl group.
tert-Butyl carbamate: Another protecting group for amines, but with a tert-butyl group instead of a benzyl group.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Used in peptide synthesis, similar to benzyl [(1R)-2-oxo-1-phenylpropyl]carbamate but with a different protecting group.
Uniqueness
This compound is unique due to its specific structure, which provides stability and reactivity in various chemical reactions. Its ability to protect amine groups and be selectively removed makes it a valuable tool in organic synthesis .
Properties
CAS No. |
833487-57-3 |
|---|---|
Molecular Formula |
C17H17NO3 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
benzyl N-[(1R)-2-oxo-1-phenylpropyl]carbamate |
InChI |
InChI=1S/C17H17NO3/c1-13(19)16(15-10-6-3-7-11-15)18-17(20)21-12-14-8-4-2-5-9-14/h2-11,16H,12H2,1H3,(H,18,20)/t16-/m0/s1 |
InChI Key |
MWDCEAGGPWNOEO-INIZCTEOSA-N |
Isomeric SMILES |
CC(=O)[C@@H](C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12530617.png)
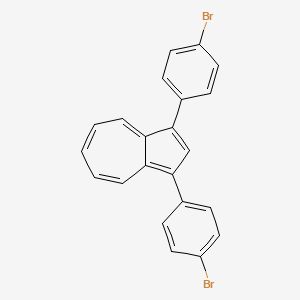
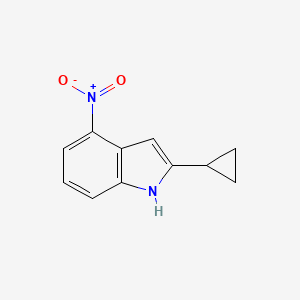
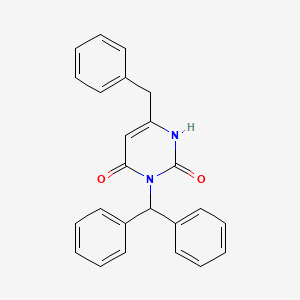
![1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12530648.png)
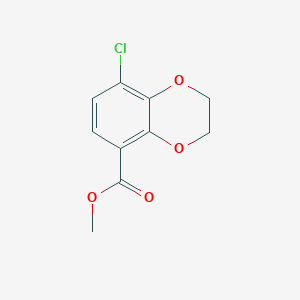

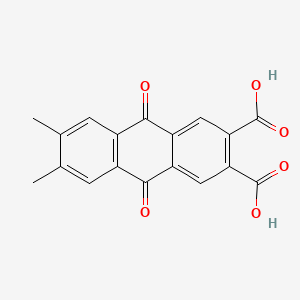
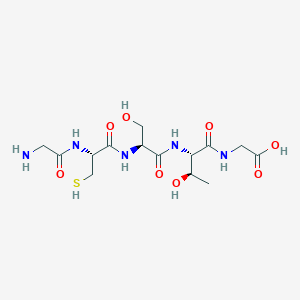
![2-(Benzo[d]oxazol-2-yl)-6-iodo-4-methylphenol](/img/structure/B12530687.png)
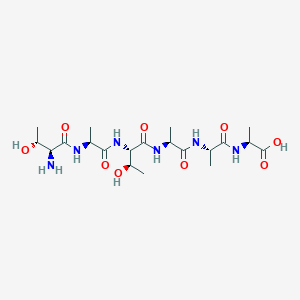
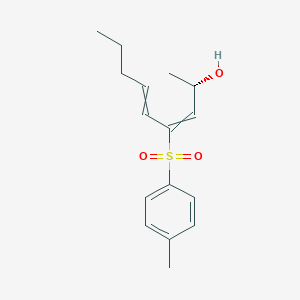
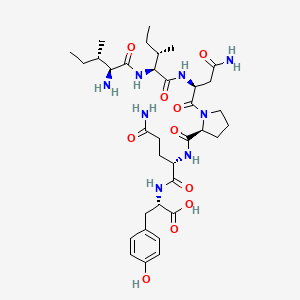
![N-{3-[4-(3-Phenylpropoxy)phenyl]propyl}-L-alanine](/img/structure/B12530712.png)
